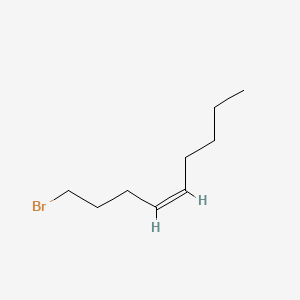

4-Nonene, 1-bromo-, (Z)-

Beschreibung

4-Nonene, 1-bromo-, (Z)- is a brominated alkene with the molecular formula C₉H₁₇Br. It features a nine-carbon chain with a double bond at position 4 (between C4 and C5) and a bromine atom at position 1. The (Z)-configuration indicates that the higher-priority groups (bromine and the longer alkyl chain) are on the same side of the double bond. This stereochemistry influences its reactivity and physical properties.

Eigenschaften

Molekularformel |

C9H17Br |

|---|---|

Molekulargewicht |

205.13 g/mol |

IUPAC-Name |

(Z)-1-bromonon-4-ene |

InChI |

InChI=1S/C9H17Br/c1-2-3-4-5-6-7-8-9-10/h5-6H,2-4,7-9H2,1H3/b6-5- |

InChI-Schlüssel |

VVEGXTQSICTWOQ-WAYWQWQTSA-N |

Isomerische SMILES |

CCCC/C=C\CCCBr |

Kanonische SMILES |

CCCCC=CCCCBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nonene, 1-bromo-, (Z)- typically involves the bromination of 4-Nonene. This can be achieved through the addition of bromine (Br₂) to the double bond of 4-Nonene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature. The Z-configuration is maintained by carefully controlling the reaction conditions to prevent isomerization.

Industrial Production Methods

On an industrial scale, the production of 4-Nonene, 1-bromo-, (Z)- can be achieved through the catalytic bromination of 4-Nonene using a bromine source and a suitable catalyst. This process is optimized to ensure high yield and purity of the desired Z-isomer.

Analyse Chemischer Reaktionen

Electrophilic Addition Reactions

The double bond in (Z)-1-bromo-4-nonene participates in electrophilic additions , particularly with halogens (e.g., Br₂, Cl₂) or hydrogen halides (e.g., HBr). These reactions proceed via a halonium ion intermediate , leading to anti-addition products.

Key Observations :

-

Bromination in nonpolar solvents (e.g., CCl₄) yields vicinal dibromides with retention of the Z configuration due to steric constraints in the bromonium ion intermediate .

-

In aqueous conditions, halohydrin formation favors attack by water at the more substituted carbon, consistent with ring-opening regioselectivity .

Elimination Reactions

The bromine atom at position 1 facilitates elimination reactions (e.g., dehydrohalogenation) to form alkenes or alkynes.

| Reaction Type | Conditions | Products | Mechanism | Reference |

|---|---|---|---|---|

| Dehydrohalogenation | KOH/EtOH, Δ | (Z)-1,4-nonadiene | E2 | |

| Dehydrohalogenation | NaNH₂, NH₃(l), -33°C | (Z)-4-nonen-1-yne | E2 (strong base) |

Mechanistic Notes :

-

Base-induced elimination (E2) generates alkenes or alkynes, with stereochemistry influenced by the Z configuration of the starting material.

-

Use of strong bases like NaNH₂ promotes alkyne formation via double dehydrohalogenation .

Substitution Reactions

The bromine substituent undergoes nucleophilic substitutions (SN2 or SN1), though SN2 is favored due to the primary alkyl bromide structure.

Key Findings :

-

Primary alkyl bromides favor SN2 mechanisms with inversion of configuration.

-

Photocatalytic coupling with heteroarenes (e.g., pyridines) enables C–C bond formation under mild conditions, expanding synthetic utility .

Coupling Reactions

The bromine atom and alkene moiety enable cross-coupling reactions, such as Grignard or Suzuki couplings .

| Reaction Type | Partners | Conditions | Products | Reference |

|---|---|---|---|---|

| Grignard Coupling | CH₃MgBr | THF, Li₂CuCl₄ | (Z)-5-methyl-4-nonen-1-bromo | |

| Wittig Olefination | Phosphonium ylides | Et₂O, 0°C to 25°C | (Z,Z)-dienes |

Stereochemical Outcomes :

-

Grignard coupling preserves the Z configuration of the alkene due to the absence of intermediate carbocation rearrangements .

-

Wittig reactions with bisylides yield dienes with controlled geometry .

Oxidation and Reduction

The alkene and bromide groups are susceptible to redox transformations.

| Reaction Type | Reagents | Conditions | Products | Notes | Reference |

|---|---|---|---|---|---|

| Oxidation | O₃, then Zn/H₂O | -78°C | 1-bromo-4-nonanone | Ozonolysis cleavage | |

| Reduction | H₂/Pd-C | EtOH, 25°C | 1-bromononane | Alkene saturation |

Critical Considerations :

-

Ozonolysis cleaves the double bond to form a ketone, retaining the bromine atom.

-

Catalytic hydrogenation saturates the alkene without affecting the C–Br bond.

Table 2: Comparative Reactivity of Functional Groups

| Functional Group | Reactivity with Electrophiles | Reactivity with Nucleophiles | Stability Under Redox |

|---|---|---|---|

| C=C (Z) | High (halogenation) | Low | Moderate (ozonolysis) |

| C–Br | Low | High (SN2) | High (inert to H₂/Pd) |

Wissenschaftliche Forschungsanwendungen

4-Nonene, 1-bromo-, (Z)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Nonene, 1-bromo-, (Z)- involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The double bond in the Z-configuration can participate in addition reactions, leading to the formation of new compounds with different properties. The specific pathways and targets depend on the nature of the reaction and the reagents used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

4-Nonene (C₉H₁₈)

- Structure: A non-brominated analog with a double bond at position 3.

- Physical Properties : Lower molecular weight (126.24 g/mol vs. 205.14 g/mol for the brominated derivative) and density (~0.732 g/mL at 25°C) .

- Reactivity : Lacks the bromine substituent, making it less reactive in nucleophilic substitution (SN2) or elimination reactions. Primarily undergoes addition or oxidation reactions typical of alkenes .

1-Bromo-1-propene (C₃H₅Br)

- Structure : A shorter-chain bromoalkene with a double bond at position 1.

- Physical Properties : Lower boiling point due to shorter chain length. Molecular weight: 120.98 g/mol .

- Reactivity: The allylic bromine enhances electrophilicity, enabling participation in Grignard or coupling reactions. Its smaller size increases volatility compared to 1-bromo-4-nonene .

4-Nonene, 5-methyl- (C₁₀H₂₀)

- Structure : A branched derivative with a methyl group at position 4.

- Physical Properties : Higher molecular weight (140.27 g/mol) and predicted vapor pressure (e.g., 57.66 kPa at 421.24 K) due to branching .

Brominated Alkenes

1-Bromo-4-fluorobenzene (C₆H₄BrF)

- Structure : An aromatic bromo compound with a fluorine substituent.

- Physical Properties : Higher density and flammability (DOT hazard label: Flammable Liquid) due to aromatic stabilization .

- Reactivity: Electrophilic aromatic substitution dominates, contrasting with the aliphatic SN2/elimination pathways of 1-bromo-4-nonene .

3-Nonene, 4-bromo-2-methyl-, (Z)- (C₁₀H₁₉Br)

- Structure : A positional isomer with bromine at C4 and a methyl group at C2.

- Physical Properties : Similar molecular weight (227.16 g/mol) but altered polarity due to methyl substitution .

Stereochemical Comparisons

- (Z)- vs. (E)-Isomers: The (Z)-configuration of 1-bromo-4-nonene places the bromine and the longer alkyl chain on the same side, creating steric strain. This strain may lower thermal stability compared to the (E)-isomer, as seen in other alkenes (e.g., 4-Nonene, (4E)- has a CAS No. 10405-85-3 and distinct reactivity in polymerization) .

- Synthesis Implications : Stereoselective synthesis methods, such as those using Fe(DBM)₃ catalysts (as in cross-coupling reactions of bromo propenes), may apply to control the (Z)-configuration .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.